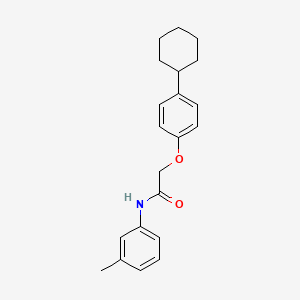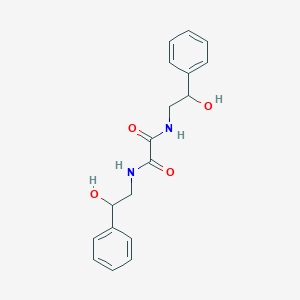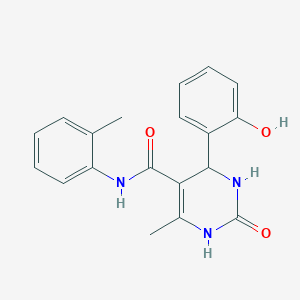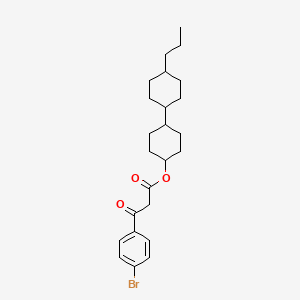
2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide, commonly known as CCPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues.
作用机制
CCPA acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi. Activation of the adenosine A1 receptor by CCPA leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). This, in turn, leads to the inhibition of protein kinase A (PKA) and the opening of inwardly rectifying potassium channels, which hyperpolarizes the cell membrane and reduces neuronal excitability.
Biochemical and Physiological Effects
CCPA has been shown to have a wide range of biochemical and physiological effects. In the cardiovascular system, CCPA has been shown to reduce heart rate, blood pressure, and myocardial contractility. In the central nervous system, CCPA has been shown to have anticonvulsant, neuroprotective, and analgesic effects. CCPA has also been shown to have anti-inflammatory and antiplatelet effects, and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
CCPA has several advantages for use in lab experiments. It is a highly selective agonist of the adenosine A1 receptor, which allows for the specific activation of this receptor without affecting other receptors. CCPA is also stable and easy to handle, and has a long shelf life. However, CCPA has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
未来方向
There are several future directions for the research on CCPA. One area of interest is the development of new adenosine A1 receptor agonists with improved pharmacological properties, such as increased selectivity and potency. Another area of interest is the investigation of the therapeutic potential of adenosine A1 receptor agonists for the treatment of various diseases, such as Parkinson's disease, epilepsy, and ischemia. Finally, the role of adenosine A1 receptor activation in the regulation of immune function and inflammation is an emerging area of research that warrants further investigation.
合成方法
The synthesis of CCPA involves the reaction of 4-cyclohexylphenol with 3-methylphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and triethylamine to form the final product, CCPA. The yield of CCPA is typically around 50-60%, and the purity can be increased by recrystallization from a suitable solvent.
科学研究应用
CCPA has been extensively used in scientific research as a tool to study the adenosine A1 receptor and its role in various physiological processes. The adenosine A1 receptor is involved in the regulation of heart rate, blood pressure, and neurotransmitter release, and has been implicated in the pathophysiology of various diseases such as ischemia, epilepsy, and Parkinson's disease. CCPA has been used to study the effects of adenosine A1 receptor activation on these processes, as well as to investigate the potential therapeutic applications of adenosine A1 receptor agonists.
属性
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-6-5-9-19(14-16)22-21(23)15-24-20-12-10-18(11-13-20)17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSKEHKFNZNDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5138109.png)

![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)


![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)

![1-(2-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138156.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)


![methyl [(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5138191.png)
![1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5138198.png)